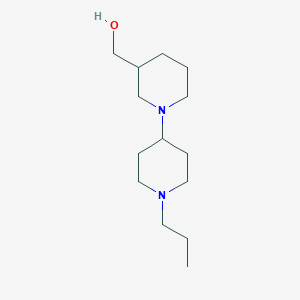
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol
描述
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes, including mood, cognition, and perception. This compound has attracted significant attention from researchers due to its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
作用机制
The mechanism of action of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, this compound induces a conformational change in the receptor, which activates downstream signaling pathways that lead to an increase in serotonin neurotransmission. This increase in serotonin neurotransmission is believed to be responsible for the therapeutic effects of this compound in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol are primarily related to its effects on the serotonin system. This compound has been shown to enhance serotonin neurotransmission by selectively activating the 5-HT2A receptor, which leads to an increase in the release of serotonin and its subsequent binding to postsynaptic receptors. This increase in serotonin neurotransmission has been shown to have a range of physiological effects, including the regulation of mood, cognition, and perception.
实验室实验的优点和局限性
The advantages of using 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of serotonin neurotransmission. This compound is also relatively easy to synthesize, which makes it readily available for use in experiments. However, the limitations of using this compound in lab experiments include its potential side effects, which may confound the results of experiments. Additionally, the use of this compound may be restricted due to ethical concerns related to the use of animals in research.
未来方向
There are several future directions for research on 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol. One direction is to further investigate its therapeutic potential in the treatment of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Another direction is to explore its effects on other serotonin receptors and their potential therapeutic applications. Additionally, research could focus on developing more selective and potent agonists of the 5-HT2A receptor, which may have improved therapeutic efficacy and fewer side effects.
科学研究应用
The scientific research application of 4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol is primarily focused on its potential therapeutic applications in the treatment of various neuropsychiatric disorders. Several studies have demonstrated the efficacy of this compound in the treatment of depression, anxiety, and schizophrenia, which are all associated with abnormalities in the serotonin system. This compound has been shown to enhance serotonin neurotransmission by selectively activating the 5-HT2A receptor, which is believed to be a key mediator of its therapeutic effects.
属性
IUPAC Name |
4-(4-bromophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMYNCOJBGIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-indol-3-yl)methyl)-4-(4-bromophenyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






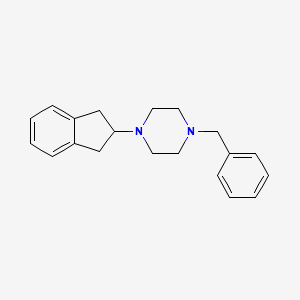
![(3,4-dimethoxyphenyl)[(5-methyl-2-thienyl)methyl]amine](/img/structure/B3853057.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methylpiperazine](/img/structure/B3853070.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)

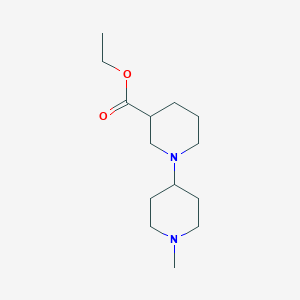
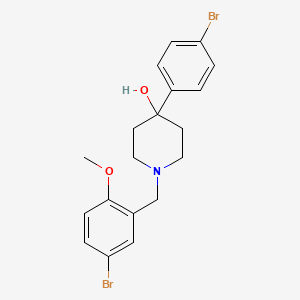
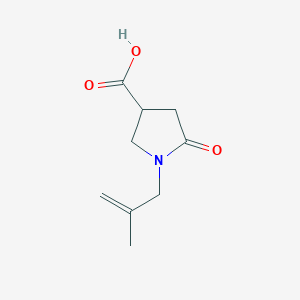
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)
![1-{4-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3853107.png)
